molecular formula C26H21BrO7 B14154721 2,3,4-Tri-o-benzoylpentopyranosyl bromide CAS No. 40010-17-1

2,3,4-Tri-o-benzoylpentopyranosyl bromide

Cat. No.: B14154721
CAS No.: 40010-17-1
M. Wt: 525.3 g/mol
InChI Key: WZNBMSMEBBTFBW-UHFFFAOYSA-N
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Description

2,3,4-Tri-o-benzoylpentopyranosyl bromide is a chemical compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar molecule, where three hydroxyl groups are replaced by benzoyl groups, and a bromine atom is attached to the anomeric carbon. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of a pentopyranose molecule with benzoyl groups, followed by the introduction of a bromine atom at the anomeric position. This can be achieved through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Glycosides: Formed through substitution reactions with nucleophiles.

    Alcohols: Formed through reduction of benzoyl groups.

    Carboxylic Acids/Aldehydes: Formed through oxidation reactions.

Scientific Research Applications

2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of glycosides and other carbohydrate derivatives.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is a good leaving group, which facilitates the formation of glycosidic bonds with nucleophiles. This compound can target various molecular pathways, depending on the nature of the nucleophile and the specific glycosylation reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-o-benzoylpentopyranosyl chloride
  • 2,3,4-Tri-o-benzoylpentopyranosyl fluoride
  • 2,3,4-Tri-o-benzoylpentopyranosyl iodide

Uniqueness

2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile glycosyl donor in various synthetic applications. In comparison, the chloride and fluoride analogs may exhibit different reactivity profiles, while the iodide analog may be less stable .

Properties

CAS No.

40010-17-1

Molecular Formula

C26H21BrO7

Molecular Weight

525.3 g/mol

IUPAC Name

(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate

InChI

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2

InChI Key

WZNBMSMEBBTFBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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